REACTION_CXSMILES
|
B(F)(F)F.CCOCC.[F:10][C:11]1[CH:16]=[CH:15][C:14]([C:17]2([C:20]3[CH:25]=[CH:24][C:23]([F:26])=[CH:22][CH:21]=3)[CH2:19][O:18]2)=[CH:13][CH:12]=1>C1(C)C=CC=CC=1>[F:10][C:11]1[CH:16]=[CH:15][C:14]([CH:17]([C:20]2[CH:21]=[CH:22][C:23]([F:26])=[CH:24][CH:25]=2)[CH:19]=[O:18])=[CH:13][CH:12]=1 |f:0.1|
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Name
|
|
Quantity
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18.5 g
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Type
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reactant
|
Smiles
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B(F)(F)F.CCOCC
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Name
|
|
Quantity
|
60.6 g
|
Type
|
reactant
|
Smiles
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FC1=CC=C(C=C1)C1(OC1)C1=CC=C(C=C1)F
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Name
|
|
Quantity
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450 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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WASH
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Details
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The mixture was washed twice with water
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Type
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CUSTOM
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Details
|
the solvent was evaporated
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Type
|
DISTILLATION
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Details
|
the residue was distilled
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)C(C=O)C1=CC=C(C=C1)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |